3-iodo-5-phenyl-1H-indole-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodo-5-phenyl-1H-indole-7-carboxamide is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely recognized for their biological and pharmacological properties . The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a privileged scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-5-phenyl-1H-indole-7-carboxamide typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The iodination of the indole ring can be achieved using iodine or iodinating reagents such as N-iodosuccinimide (NIS) under mild conditions . The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of indole derivatives often employs scalable and cost-effective methods. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and yield . Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-iodo-5-phenyl-1H-indole-7-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Iodination: N-iodosuccinimide (NIS) in acetonitrile.
Coupling Reactions: Palladium catalysts and ligands in the presence of bases like potassium carbonate.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Major Products
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-iodo-5-phenyl-1H-indole-7-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Indole derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its anticancer, antiviral, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-iodo-5-phenyl-1H-indole-7-carboxamide involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity . For example, it can inhibit protein kinases by binding to their active sites, thereby affecting signal transduction pathways . The iodine atom may enhance the compound’s binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
3-iodo-5-phenyl-1H-indole-7-carboxamide can be compared with other indole derivatives such as:
5-fluoro-3-phenyl-1H-indole-2-carboxamide: Known for its antiviral activity.
6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate: Studied for its anticancer properties.
1H-indole-5-carboxamide: Used in the preparation of protein kinase inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C15H11IN2O |
---|---|
Molecular Weight |
362.16 g/mol |
IUPAC Name |
3-iodo-5-phenyl-1H-indole-7-carboxamide |
InChI |
InChI=1S/C15H11IN2O/c16-13-8-18-14-11(13)6-10(7-12(14)15(17)19)9-4-2-1-3-5-9/h1-8,18H,(H2,17,19) |
InChI Key |
DPDMIRFWZXGGAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C(=C2)C(=O)N)NC=C3I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.